molecular formula C16H10F3NO2 B2925421 6-Methyl-2-(3-(Trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one CAS No. 40728-67-4

6-Methyl-2-(3-(Trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2925421
CAS No.: 40728-67-4
M. Wt: 305.256
InChI Key: BPPQHFRCYWDKES-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-(Trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a methyl group at the 6-position of the benzoxazinone core and a 3-(trifluoromethyl)phenyl substituent at the 2-position. Benzoxazinones are known for diverse applications, including enzyme inhibition and therapeutic research, making comparative analysis critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name

6-methyl-2-[3-(trifluoromethyl)phenyl]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c1-9-5-6-13-12(7-9)15(21)22-14(20-13)10-3-2-4-11(8-10)16(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPQHFRCYWDKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-(3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazine class, characterized by its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C15H12F3NO\text{C}_{15}\text{H}_{12}\text{F}_{3}\text{N}\text{O}

The trifluoromethyl group significantly influences its biological properties, enhancing lipophilicity and potentially modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with benzoxazine structures exhibit notable antimicrobial properties. A study highlighted the effectiveness of benzoxazines against various bacterial strains, suggesting that 6-Methyl-2-(3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one may also possess similar activities. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of benzoxazine derivatives. For instance, compounds structurally related to 6-Methyl-2-(3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one have shown efficacy against various tumor cell lines. The proposed mechanism includes apoptosis induction and cell cycle arrest at specific phases.

A notable case study demonstrated that a related benzoxazine compound exhibited cytotoxic effects on breast cancer cells through the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies on related compounds suggest that they may inhibit key enzymes involved in metabolic processes, such as phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis. The inhibition of PDS has implications for herbicide development and agricultural applications.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various benzoxazine derivatives, including 6-Methyl-2-(3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one. Results indicated a significant zone of inhibition against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibition of phytoene desaturase

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The benzoxazinone scaffold allows for modular substitution, with the 2-position being a key site for functionalization. Below is a comparative analysis of structurally related compounds:

Compound Name & Substituent (2-position) Molecular Formula Molecular Weight Key Properties/Data Biological Activity/Use Regulatory Status References
6-Methyl-2-(3-(Trifluoromethyl)phenyl) (Target Compound) C₁₆H₁₀F₃NO₂ 329.26 (calc.) Hypothetical: Trifluoromethyl enhances lipophilicity and metabolic stability. Unknown (predicted potential as enzyme inhibitor based on SAR) Not regulated (assumed) N/A
6-Methyl-2-(phenoxymethyl) (Compound 3e) C₁₅H₁₂NO₃ 267.01 (EI-MS) ¹H-NMR: δ 2.391 (s, -CH₃), 5.000 (s, -CH₂O-); IR: 1751 cm⁻¹ (C=O stretch). Research chemical; no explicit activity reported. Laboratory use only
6-Methyl-2-(p-tolylamino) (URB-754) C₁₆H₁₄N₂O₂ 266.30 >95% purity (HPLC); CAS 86672-58-4. Monoacylglycerol lipase (MGL) inhibitor; prolongs endocannabinoid signaling. Controlled substance (Alabama, Vermont, D.C.)
6-Methyl-2-(5-methyl-3-phenyl-4-isoxazolyl) C₁₉H₁₄N₂O₃ 318.33 CAS 491861-78-0; no biological data available. Unknown; structural novelty suggests potential pesticidal or medicinal applications. Research chemical
2-Hydroxy-6-methyl-2-(trifluoromethyl) C₁₀H₈F₃NO₃ 247.17 Hydroxy group at 2-position alters polarity; trifluoromethyl at adjacent position. Unreported; structural similarity to bioactive benzoxazinones implies possible activity. Not regulated

Structural Implications

  • Trifluoromethyl Group: In the target compound, the 3-(trifluoromethyl)phenyl group likely increases lipophilicity (LogP) and metabolic resistance compared to URB-754’s p-tolylamino group. This could enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.
  • Amino vs. Aryl Substituents: URB-754’s amino linker may facilitate hydrogen bonding with MGL’s active site, whereas aryl groups (e.g., trifluoromethylphenyl) could favor π-π interactions in hydrophobic pockets.

Regulatory and Research Considerations

  • Research Chemicals: Analogs like the isoxazolyl and phenoxymethyl derivatives are marketed for laboratory use, emphasizing their role in medicinal chemistry exploration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-2-(3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of anthranilic acid derivatives with substituted phenyl isocyanates or through mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) as mediators. Key factors include solvent choice (e.g., THF or DMF), temperature (45–80°C), and stoichiometric ratios of reagents. For example, TCT/TPP-mediated reactions under ball-milling conditions achieve higher yields (80–90%) compared to traditional reflux methods (60–70%) .

Q. How is the structural characterization of this benzoxazinone validated in academic research?

  • Methodological Answer : Characterization relies on multi-spectral analysis:

  • 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 160–170 ppm (carbonyl groups).
  • IR : Stretching vibrations at 1720–1750 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O-C).
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 323.08 for C₁₆H₁₁F₃N₂O₂). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What are the primary pharmacological targets or applications reported for this compound?

  • Methodological Answer : The compound (synonym: URB-754) has been studied as a fatty acid amide hydrolase (FAAH) inhibitor, modulating endocannabinoid signaling. However, its hypolipidemic activity in elevating high-density lipoprotein (HDL) levels has also been reported in rodent models. Researchers should validate target specificity using enzymatic assays (e.g., FAAH inhibition IC₅₀) and in vivo lipid profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities, such as FAAH inhibition vs. hypolipidemic effects?

  • Methodological Answer : Contradictions may arise from metabolite interference or assay conditions. To address this:

  • Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., hydrolyzed benzoxazinone rings).
  • Dose-Response Studies : Compare activity at varying concentrations (e.g., 1–100 µM) across assays.
  • Selectivity Panels : Screen against related enzymes (e.g., monoacylglycerol lipase) to rule off-target effects .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved efficacy?

  • Methodological Answer : Key SAR findings:

  • Position 6 Substitution : Bromine at C6 enhances hypolipidemic activity (HDL elevation by 40% in rats vs. 25% for methyl-substituted analogs).
  • Trifluoromethyl Group : Critical for FAAH inhibition; replacing it with chlorine reduces potency by >50%.
  • Ring Modifications : Replacing the oxazinone with a thiazinone ring abolishes HDL activity but retains FAAH inhibition. Prioritize substitutions at C2 and C6 for targeted optimization .

Q. What strategies mitigate the narrow therapeutic margin observed in preclinical studies?

  • Methodological Answer : The therapeutic margin is limited by hepatotoxicity at high doses. Strategies include:

  • Prodrug Design : Mask reactive groups (e.g., ester prodrugs) to reduce hepatic exposure.
  • Co-Administration with Hepatoprotectants : Test compounds like N-acetylcysteine in rodent models.
  • Pharmacokinetic Optimization : Adjust logP (aim for 2–3) to balance bioavailability and toxicity .

Q. How does this compound interact with regulatory guidelines for controlled substances in academic research?

  • Methodological Answer : URB-754 is listed as a controlled substance in some jurisdictions (e.g., Alabama, Vermont) due to its structural similarity to synthetic cannabinoids. Researchers must:

  • Compliance Checks : Verify local regulations (e.g., DEA scheduling) before procurement.
  • Documentation : Maintain detailed logs of synthesis, usage, and disposal.
  • Ethics Approval : Submit protocols to institutional review boards if used in animal studies .

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